1-Amino-3-cyclobutylpropan-2-ol hydrochloride
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Overview
Description
1-Amino-3-cyclobutylpropan-2-ol hydrochloride is an organic compound that features a cyclobutyl ring attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-cyclobutylpropan-2-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Attachment of the Propanol Backbone: The cyclobutyl ring is then reacted with a propanol derivative, such as 3-chloropropanol, in the presence of a base to form the desired backbone.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclobutylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutylpropanone or cyclobutylpropanal.
Reduction: Formation of 1-amino-3-cyclobutylpropanamine.
Substitution: Formation of cyclobutylpropyl halides or ethers.
Scientific Research Applications
1-Amino-3-cyclobutylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the cyclobutyl ring provides structural rigidity. This compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
- 1-Amino-2-cyclobutylpropan-2-ol hydrochloride
- 3-Amino-3-cyclohexylpropan-1-ol hydrochloride
Comparison: 1-Amino-3-cyclobutylpropan-2-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-amino-3-cyclobutylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H |
InChI Key |
XQXSFCUNQGRXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CN)O.Cl |
Origin of Product |
United States |
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